

Technical Guide: Stability and Solubility Profile of Z-Gly-Phe-Ala-OH[1]

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Compound of Interest

Compound Name: Z-Gly-Phe-Ala-OH

CAS No.: 3480-80-6

Cat. No.: B3261792

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Executive Summary

Z-Gly-Phe-Ala-OH is a hydrophobically capped tripeptide derivative commonly utilized as a fluorogenic substrate precursor, enzyme inhibitor backbone, or model for peptide self-assembly.[1][2] Its physicochemical behavior is dominated by the Carbobenzyloxy (Z or Cbz) protecting group at the N-terminus and the phenylalanine residue, both of which confer significant hydrophobicity and potential for

stacking.

Critical Stability Verdict:

- Solid State: Highly stable (>2 years) when stored at -20°C, desiccated.[1][2]
- Organic Solvents (DMSO/DMF): Chemically stable; physically stable (soluble) at high concentrations.[1][2]
- Aqueous Solution: Thermodynamically unstable regarding solubility (prone to aggregation/precipitation) and kinetically stable regarding chemical hydrolysis at neutral pH.

[\[1\]](#)[\[2\]](#)

Physicochemical Profile

Property	Specification	Technical Insight
Molecular Formula	ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted">	MW: ~427.45 g/mol
N-Terminus	Carbobenzoxy (Z)	Lipophilic cap; stable to TFA, susceptible to hydrogenolysis () and strong acids (HBr). [2]
C-Terminus	Free Carboxylic Acid (-COOH)	pKa ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted"> 3.6–4. [2] 0. Solubility increases significantly above pH 6. [1] 0.
Hydrophobicity	High	The Z-group and Phe residue drive self-assembly and low aqueous solubility. [1]
Isoelectric Point	Acidic	Behaves as an anionic species at physiological pH. [1] [3]

Stability in Organic Solvents

Recommended Solvents (DMSO, DMF)

Z-Gly-Phe-Ala-OH exhibits excellent chemical stability in polar aprotic solvents.[\[1\]](#)[\[2\]](#)

- Mechanism: The absence of nucleophilic water prevents hydrolytic cleavage.
- Protocol: Prepare stock solutions (e.g., 10–50 mM) in anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[\[1\]](#)[\[2\]](#)

- Storage: Stock solutions in DMSO are stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).[1]

Alcohols (Methanol, Ethanol)[1][2]

- Risk:Transesterification.[1] In the presence of catalytic acid (even trace HCl from synthesis), the C-terminal carboxylic acid can react with methanol to form the methyl ester (Z-Gly-Phe-Ala-OMe).[1]
- Advisory: Avoid storing for long periods in alcohols unless the pH is strictly controlled (neutral).

Gelation Risks (DCM, Toluene)

Protected peptides containing phenylalanine (Z-Phe-...) are known organogelators.[1][2] In non-polar solvents like Dichloromethane (DCM) or Toluene, **Z-Gly-Phe-Ala-OH** may form supramolecular gels due to intermolecular hydrogen bonding and π - π stacking, appearing as a "stable" solid but actually being a trapped solvent network.[2]

Stability in Aqueous Systems[4]

The Solubility Paradox

While the peptide bond is chemically stable in water at pH 7, the compound is physically unstable due to aggregation.

- Acidic pH (< 4): The C-terminus is protonated (neutral).[1][2] The molecule is highly hydrophobic and will precipitate or form amyloid-like fibrils immediately.[1]
- Neutral/Basic pH (> 7): The C-terminus is deprotonated (anionic).[1][2] Solubility improves, but the hydrophobic Z-Phe core may still drive micellar aggregation.

Chemical Hydrolysis

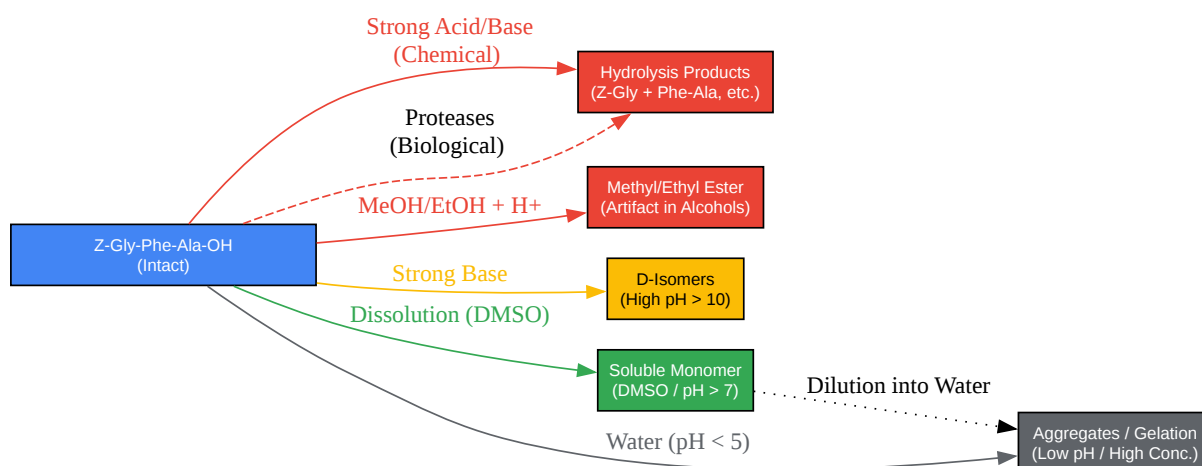
Hydrolysis of the amide bond occurs at extreme pH levels.

- Acid Hydrolysis: Slow.[1] Requires high temperature and strong acid (e.g., 6N HCl, 110°C). [2]
- Base Hydrolysis: Faster.[1] At pH > 10, risk of racemization (especially at the Phe/Ala alpha-carbons) and hydrolysis increases.[2]
- Enzymatic Instability: This sequence is a target for proteases (e.g., Carboxypeptidase, Cathepsin).[2] Ensure buffers are sterile and protease-free.[1]

Degradation & Interaction Pathways (Visualization)

[1][2]

The following diagram illustrates the chemical and physical pathways governing the stability of Z-Gly-Phe-Ala-OH.



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Figure 1: Chemical and physical transformation pathways.[1][2] Blue indicates the stable starting material, Green represents the desired state, and Red/Grey indicate degradation or physical instability.[2]

Experimental Protocols

Optimal Solubilization Workflow

To ensure reproducibility in biological assays, follow this "Solvent Shift" method to avoid precipitation "crashing out."

- Weighing: Weigh **Z-Gly-Phe-Ala-OH** powder.
- Primary Solubilization: Dissolve in 100% DMSO to a concentration of 20–50 mM. Vortex until clear.
 - Checkpoint: If solution is cloudy, sonicate for 10 seconds.[2]
- Secondary Dilution (Assay Prep):
 - Prepare the aqueous buffer (e.g., PBS pH 7.4).[2]
 - Slowly add the DMSO stock to the buffer while vortexing.
 - Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on enzymes, unless solubility demands higher (up to 5%).[1][2]
 - Observation: Watch for the "Tyndall effect" (haziness), which indicates micro-aggregation.
[2]

HPLC Stability Assessment Method

Use this standard operating procedure (SOP) to validate the purity and stability of your peptide over time.

Parameter	Condition
Column	C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 μm)
Mobile Phase A	Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B	Acetonitrile + 0.1% TFA
Gradient	5% B to 95% B over 20 minutes
Detection	UV at 214 nm (peptide bond) and 254 nm (Z-group/Phe)
Flow Rate	1.0 mL/min
Temperature	25°C or 40°C (for forced degradation studies)

Interpretation:

- Retention Time (RT): **Z-Gly-Phe-Ala-OH** will elute late (high hydrophobicity).[1][2]
- Degradation Peaks: Hydrolysis fragments (e.g., Z-Gly-OH) will be more polar and elute earlier.[1][2]
- Aggregation: Broad, tailing peaks often indicate on-column aggregation.[1][2]

References

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